3-(9H-purin-6-ylsulfanyl)propanoic acid is a compound characterized by the presence of a purine moiety linked to a propanoic acid through a sulfur atom. This compound belongs to the class of purine derivatives, which are crucial in various biological processes, including DNA and RNA synthesis. The unique structure of 3-(9H-purin-6-ylsulfanyl)propanoic acid provides it with potential applications in medicinal chemistry and biochemistry.
3-(9H-purin-6-ylsulfanyl)propanoic acid is classified as a sulfanyl-containing amino acid derivative due to its structural features. It is also categorized under purine derivatives, which are significant in pharmacology and biochemistry.
The synthesis of 3-(9H-purin-6-ylsulfanyl)propanoic acid typically involves the reaction of 9H-purine-6-thiol with an appropriate alkyl halide or via a thiol reaction with a suitable propanoic acid derivative.
The molecular structure of 3-(9H-purin-6-ylsulfanyl)propanoic acid features:
Property | Value |
---|---|
Molecular Formula | C8H8N4O2S |
Molecular Weight | 216.24 g/mol |
IUPAC Name | 3-(9H-purin-6-ylsulfanyl)propanoic acid |
InChI | InChI=1S/C8H8N4O2S |
Canonical SMILES | C(C(=O)O)S1C=NC2=C(N1)N=CN=C2N=C1 |
3-(9H-purin-6-ylsulfanyl)propanoic acid can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing related compounds that may exhibit different biological activities.
The mechanism of action for 3-(9H-purin-6-ylsulfanyl)propanoic acid primarily involves its interaction with enzymes and receptors in biological systems:
3-(9H-purin-6-ylsulfanyl)propanoic acid is generally characterized by:
The chemical properties include:
3-(9H-purin-6-ylsulfanyl)propanoic acid has several scientific uses:
This compound exemplifies the importance of purine derivatives in both synthetic and biological chemistry, highlighting its potential for further research and application development in various scientific fields.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1